2-(((1S,2S,3S,4S)-4-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,3-dihydroxycyclopentyl)oxy)-4-hydroxybutanoate
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Overview
Description
“2-(((1S,2S,3S,4S)-4-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,3-dihydroxycyclopentyl)oxy)-4-hydroxybutanoate” is a complex organic compound that features multiple functional groups, including amino, chloro, propylthio, pyrimidinyl, dihydroxycyclopentyl, and hydroxybutanoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(((1S,2S,3S,4S)-4-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,3-dihydroxycyclopentyl)oxy)-4-hydroxybutanoate” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the propylthio group: This step may involve nucleophilic substitution reactions.
Cyclopentyl ring formation: This can be synthesized through cyclization reactions.
Attachment of the hydroxybutanoate moiety: This step may involve esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups.
Reduction: Reduction reactions may target the pyrimidine
Properties
Molecular Formula |
C16H24ClN4O6S- |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[(1S,2S,3S,4S)-4-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,3-dihydroxycyclopentyl]oxy-4-hydroxybutanoate |
InChI |
InChI=1S/C16H25ClN4O6S/c1-2-5-28-16-20-13(17)10(18)14(21-16)19-7-6-9(12(24)11(7)23)27-8(3-4-22)15(25)26/h7-9,11-12,22-24H,2-6,18H2,1H3,(H,25,26)(H,19,20,21)/p-1/t7-,8?,9-,11-,12+/m0/s1 |
InChI Key |
AHWIVMNXRZYVEB-CKHUFIJBSA-M |
Isomeric SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)N[C@H]2C[C@@H]([C@H]([C@H]2O)O)OC(CCO)C(=O)[O-] |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OC(CCO)C(=O)[O-] |
Origin of Product |
United States |
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